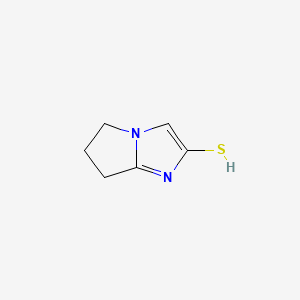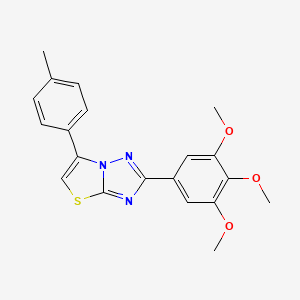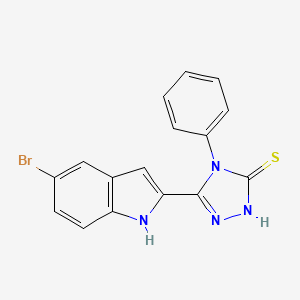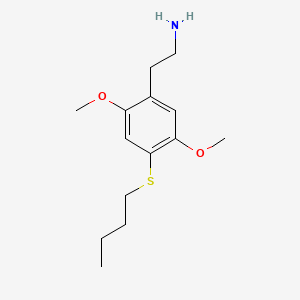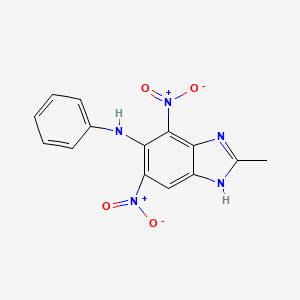
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and pharmacological activities
Preparation Methods
The synthesis of 1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation and Arylation: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively, using appropriate alkylating and arylating agents under controlled conditions
Chemical Reactions Analysis
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. The compound can inhibit the function of enzymes and proteins by binding to their active sites, leading to disruption of cellular processes .
Comparison with Similar Compounds
1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- can be compared with other benzimidazole derivatives such as:
4,6-Dinitro-2-methyl-N-(phenylmethyl)-1H-benzimidazol-5-amine: Similar in structure but with a phenylmethyl group instead of a phenyl group.
4,6-Dinitro-2-methyl-N-(3-phenylpropyl)-1H-benzimidazol-5-amine:
1H-Benzimidazol-5-amine, N,N-dimethyl-4,6-dinitro-: Features dimethyl groups, affecting its reactivity and biological activity.
These comparisons highlight the uniqueness of 1H-Benzimidazol-5-amine, 4,6-dinitro-2-methyl-N-phenyl- in terms of its specific substituents and their impact on its chemical behavior and applications.
Properties
CAS No. |
72766-22-4 |
|---|---|
Molecular Formula |
C14H11N5O4 |
Molecular Weight |
313.27 g/mol |
IUPAC Name |
2-methyl-4,6-dinitro-N-phenyl-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H11N5O4/c1-8-15-10-7-11(18(20)21)13(14(19(22)23)12(10)16-8)17-9-5-3-2-4-6-9/h2-7,17H,1H3,(H,15,16) |
InChI Key |
HCQGYYWCIJDXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])NC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





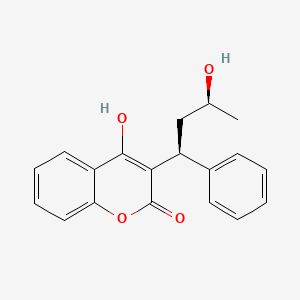
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)

